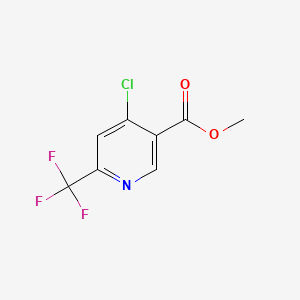

Methyl 4-chloro-6-(trifluoromethyl)nicotinate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(2-5(4)9)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWLVIZDSQIWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211539-36-4 | |

| Record name | Methyl 4-chloro-6-(trifluoromethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-4-(trifluoromethyl)nicotinate

This guide provides a comprehensive technical overview of Methyl 6-chloro-4-(trifluoromethyl)nicotinate, CAS number 261635-79-4. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, synthesis, characterization, reactivity, and applications, grounding the discussion in established chemical principles.

Introduction: A Building Block of Strategic Importance

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative. Its structure is distinguished by three key features on the nicotinic acid scaffold: a chloro group at the 6-position, a trifluoromethyl group at the 4-position, and a methyl ester at the 3-position. This specific arrangement of reactive and modulating groups makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the agrochemical and pharmaceutical industries.[1]

The strategic incorporation of both a chlorine atom and a trifluoromethyl group is a common tactic in modern medicinal chemistry.[2][3] The trifluoromethyl group (-CF3) is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets due to its strong electron-withdrawing nature and steric bulk.[4][5] The chlorine atom serves not only as a bioisostere for other groups but also as a versatile chemical handle for further synthetic transformations, most notably nucleophilic aromatic substitution reactions.[6]

Physicochemical & Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis. The identity and purity of Methyl 6-chloro-4-(trifluoromethyl)nicotinate are established through a combination of its physical properties and spectroscopic data.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of the title compound, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 261635-79-4 | [7] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [7] |

| Molecular Weight | 239.58 g/mol | [7] |

| Appearance | Solid | |

| Boiling Point | 259.7 ± 40.0 °C at 760 mmHg | [7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Flash Point | 110.9 ± 27.3 °C | [7] |

| Purity | Typically ≥98% | |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C, stored under nitrogen | [8] |

| InChI Key | CFJDLJIDLYBQQY-UHFFFAOYSA-N | [9] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. While specific spectra for this exact compound are not publicly available in the search results, we can predict the characteristic signals based on its structure and data from analogous compounds.[10][11][12]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm. - Two singlets (or narrow doublets with a small coupling constant) in the aromatic region (around 7.5-9.0 ppm) corresponding to the two protons on the pyridine ring. The proton at the 2-position will likely be the most downfield shifted due to the influence of the adjacent nitrogen and ester group. |

| ¹³C NMR | - A quartet for the trifluoromethyl carbon (-CF₃) around 120-125 ppm with a large C-F coupling constant. - A signal for the methyl ester carbon (-OCH₃) around 53 ppm. - A signal for the carbonyl carbon (C=O) around 164 ppm. - Four distinct signals in the aromatic region for the pyridine ring carbons, with their chemical shifts influenced by the attached substituents. |

| FT-IR (ATR) | - A strong C=O stretching band for the ester group around 1720-1740 cm⁻¹. - C-O stretching bands around 1100-1300 cm⁻¹. - Strong C-F stretching bands, characteristic of the CF₃ group, typically in the 1100-1350 cm⁻¹ region. - C-Cl stretching band around 600-800 cm⁻¹. - Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z ≈ 239 and 241 in a roughly 3:1 ratio, which is characteristic of a compound containing one chlorine atom. - Fragmentation may involve the loss of the methoxy group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59). |

Synthesis and Purification

The synthesis of Methyl 6-chloro-4-(trifluoromethyl)nicotinate typically involves the esterification of its corresponding carboxylic acid, 6-Chloro-4-(trifluoromethyl)nicotinic acid (CAS 261635-77-2).[13][14][15] The synthesis of this acid precursor is a critical step and can be achieved through various routes, often starting from more readily available chlorinated pyridine derivatives.[1][16]

Conceptual Synthesis Workflow

The overall process can be visualized as a two-stage approach: first, the synthesis of the key carboxylic acid intermediate, followed by its esterification.

Caption: Conceptual Synthesis Pathway

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the esterification of the parent acid.

Objective: To synthesize Methyl 6-chloro-4-(trifluoromethyl)nicotinate from 6-Chloro-4-(trifluoromethyl)nicotinic acid.

Materials:

-

6-Chloro-4-(trifluoromethyl)nicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Causality: Methanol acts as both the solvent and the reagent. Using it in excess drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

-

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring. The addition is exothermic and should be done slowly, preferably in an ice bath.

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. This should be done carefully as CO₂ evolution will occur.

-

Causality: The basic sodium bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Causality: The desired ester product is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts and the deprotonated starting material.

-

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine.

-

Causality: Washing with water removes any residual water-soluble impurities. The brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure Methyl 6-chloro-4-(trifluoromethyl)nicotinate.

Reactivity and Synthetic Applications

The utility of this compound stems from its predictable reactivity at several key sites, allowing it to serve as a versatile scaffold for building more complex molecules.

Key Reaction Pathways

The primary reactive centers are the C-Cl bond at the 6-position and the ester functional group.

Caption: Key Reactivity of the Title Compound

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group make the chloro-substituted carbon highly electrophilic and susceptible to attack by nucleophiles such as amines, alkoxides, or thiolates. This is a cornerstone reaction for introducing diversity at this position.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can form new C-C bonds, while Buchwald-Hartwig amination can form C-N bonds, offering powerful methods for scaffold elaboration.

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. This is useful when the ester is used as a protecting group for the acid functionality during a previous synthetic step.

-

Amidation: Direct reaction with primary or secondary amines can convert the ester into the corresponding amide. This is a common pathway for synthesizing bioactive compounds, including insecticides like Flonicamid, which is derived from the parent acid.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Identification: GHS classifications indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] The parent acid is classified as toxic if swallowed.[13]

-

Precautionary Measures:

Conclusion

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a synthetically valuable building block whose importance is derived from the strategic placement of its functional groups. The trifluoromethyl moiety provides metabolic stability and unique electronic properties, while the chloro and ester groups offer versatile handles for subsequent chemical modifications. A thorough understanding of its synthesis, characterization, and reactivity enables chemists in the pharmaceutical and agrochemical sectors to efficiently incorporate this fluorinated pyridine scaffold into novel and complex molecular architectures.

References

-

ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Available from: [Link]

- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

-

PubChem. 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382. Available from: [Link]

-

Cenmed Enterprises. 6-Chloro-4-(trifluoromethyl)nicotinic acid (C007B-542224). Available from: [Link]

-

PubChem. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647. Available from: [Link]

-

Oakwood Chemical. 6-Chloro-4-(trifluoromethyl)nicotinic acid. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ACS Publications. One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. Available from: [Link]

-

Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Available from: [Link]

-

YouTube. Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Available from: [Link]

-

National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link]

-

ACS Publications. Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Available from: [Link]

-

Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available from: [Link]

-

ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available from: [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

- Not available online.

-

PubChem. Methacrylate | C4H5O2- | CID 87595. Available from: [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

Sources

- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | CAS: 261635-79-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. 261635-79-4|Methyl 6-chloro-4-(trifluoromethyl)nicotinate|BLD Pharm [bldpharm.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.eric.ed.gov [files.eric.ed.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cenmed.com [cenmed.com]

- 15. 6-Chloro-4-(trifluoromethyl)nicotinic acid [oakwoodchemical.com]

- 16. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

Methyl 6-chloro-4-(trifluoromethyl)nicotinate chemical properties

An In-depth Technical Guide to Methyl 6-chloro-4-(trifluoromethyl)nicotinate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 6-chloro-4-(trifluoromethyl)nicotinate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights into its utility.

Introduction: A Versatile Pyridine Scaffold

Methyl 6-chloro-4-(trifluoromethyl)nicotinate (CAS No. 261635-79-4) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate.[1] Its structure is characterized by a pyridine ring functionalized with three key substituents: a chlorine atom, a trifluoromethyl (CF₃) group, and a methyl ester group. This unique combination of functional groups imparts a distinct reactivity profile and makes it a valuable precursor for a wide range of more complex molecules, particularly in the synthesis of novel bioactive compounds.

The trifluoromethyl group is a crucial feature in modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Simultaneously, the chlorine atom serves as a versatile synthetic handle, readily participating in nucleophilic substitution reactions, which allows for the introduction of diverse functionalities.[4][5] The methyl ester provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides. The strategic placement of these groups on the pyridine core creates a scaffold with significant potential for library synthesis and lead optimization in discovery programs.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis.

Core Physicochemical Properties

The properties of Methyl 6-chloro-4-(trifluoromethyl)nicotinate are summarized below. These data are critical for designing experimental conditions, such as solvent selection and reaction temperature.

| Property | Value | Source(s) |

| CAS Number | 261635-79-4 | [1][6][7] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| Molecular Weight | 239.58 g/mol | [1] |

| Physical Form | Solid | [6] |

| Boiling Point | 259.7 ± 40.0 °C at 760 mmHg | [1][6] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 110.9 ± 27.3 °C | [1][6] |

| Storage | Store at -20°C, under nitrogen atmosphere. | [6] |

Spectroscopic Signature

Understanding the spectroscopic profile is essential for reaction monitoring and structural confirmation. While specific spectra for this exact compound are not publicly available, a theoretical analysis based on its structure provides a reliable guide for characterization.[8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C5 position will likely appear as a singlet, and the proton at the C2 position will also be a singlet. A sharp singlet around 3.9-4.0 ppm would correspond to the three protons of the methyl ester group (-OCH₃).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the ester will be observed in the 160-170 ppm range. The remaining six signals will correspond to the carbons of the pyridine ring.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single sharp resonance for the -CF₃ group, as all three fluorine atoms are chemically equivalent.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (approx. 1720-1740 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group (approx. 1100-1300 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹). Aromatic C=C and C-H stretching bands will also be present.[8]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 239.[8] A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59).

Synthesis and Reactivity

The synthetic utility of Methyl 6-chloro-4-(trifluoromethyl)nicotinate stems from its accessible preparation and the distinct reactivity of its functional groups.

Synthetic Pathway Overview

While a specific, detailed synthesis for this compound is not widely published, a logical route can be inferred from established methods for preparing related trifluoromethyl-substituted pyridines.[2] A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. The trifluoromethylation of a suitable precursor is a key step.

Below is a generalized workflow illustrating a plausible synthetic approach.

Caption: Key reaction pathways for Methyl 6-chloro-4-(trifluoromethyl)nicotinate.

-

Nucleophilic Aromatic Substitution (SₙAr) at C6: The chlorine atom at the 6-position is activated towards displacement by nucleophiles. This is the most synthetically valuable reaction, allowing for the introduction of amines, alcohols, thiols, and other nucleophilic groups to build molecular complexity. The strong electron-withdrawing effect of the adjacent nitrogen and the CF₃ group at C4 facilitates this transformation.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield 6-chloro-4-(trifluoromethyl)nicotinic acid. [10]This carboxylic acid is itself a valuable intermediate, for example, in the synthesis of amides via peptide coupling protocols.

-

Amidation/Transesterification: The ester group can react directly with amines to form amides or with other alcohols under catalytic conditions to form different esters.

Applications in Research and Development

This scaffold is a cornerstone in the synthesis of targeted molecules for life sciences.

Medicinal Chemistry and Drug Discovery

The trifluoromethyl-pyridine motif is a privileged structure in medicinal chemistry. [3]Methyl 6-chloro-4-(trifluoromethyl)nicotinate serves as an ideal starting point for exploring structure-activity relationships (SAR).

-

Scaffold for Bioactive Agents: It is used to synthesize compounds targeting a wide array of biological targets. The ability to easily modify the C6 position allows for the rapid generation of compound libraries for high-throughput screening.

-

Metabolic Stability: The CF₃ group often enhances metabolic stability by blocking potential sites of oxidative metabolism, a desirable trait in drug candidates. [2]* Modulation of Physicochemical Properties: The introduction of the CF₃ group increases lipophilicity, which can improve membrane permeability and oral absorption. [3]The chlorine atom also contributes to this effect and can engage in beneficial halogen bonding interactions within protein binding sites. [4]

Caption: Role in the drug discovery workflow.

Agrochemical Development

The nicotinic acid framework is also prominent in agrochemicals. For instance, the related compound 4-trifluoromethyl nicotinic acid is a known intermediate in the synthesis of the insecticide flonicamid. [11]This precedent underscores the potential of Methyl 6-chloro-4-(trifluoromethyl)nicotinate as a precursor for developing new generations of pesticides and herbicides with potentially novel modes of action and improved environmental profiles.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount to ensure safety. While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related analogs provide a strong basis for its hazard profile.

-

Hazard Classification (Anticipated): Based on analogs like Methyl 6-(trifluoromethyl)nicotinate, this compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [12]It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is required. [13][14]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [15]Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C under an inert nitrogen atmosphere is recommended to prevent degradation from moisture or air. [6]

Conclusion

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a high-value chemical intermediate with a rich and versatile reactivity profile. Its trifluoromethyl and chloro-substituted pyridine core makes it an exceptionally useful building block for the synthesis of novel compounds in medicinal chemistry and agrochemical research. A thorough understanding of its properties, reactivity, and safe handling procedures enables researchers to fully exploit its potential in the discovery and development of next-generation chemical entities.

References

-

PubChem. Methyl 6-(trifluoromethyl)nicotinate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. National Center for Biotechnology Information. Available from: [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

-

Wikipedia. Methyl nicotinate. Available from: [Link]

-

Safety Data Sheet - Methyl 6-methylnicotinate. Available from: [Link]

-

ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Available from: [Link]

-

PubChem. 6-Chloro-4-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Available from: [Link]

-

AMERICAN ELEMENTS. Methyl 4-(trifluoromethyl)nicotinate. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 6-(trifluoromethyl)nicotinate. Available from: [Link]

-

Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. Available from: [Link]

-

Cheméo. Chemical Properties of Triphenylmethyl chloride (CAS 76-83-5). Available from: [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]

-

Loba Chemie. METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Available from: [Link]

-

PubMed. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Cenmed Enterprises. 6-Chloro-4-(trifluoromethyl)nicotinic acid. Available from: [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

Sources

- 1. METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | CAS: 261635-79-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. researchgate.net [researchgate.net]

- 3. jelsciences.com [jelsciences.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 6-chloro-4-(trifluoromethyl)nicotinate | 261635-79-4 [sigmaaldrich.com]

- 7. jk-sci.com [jk-sci.com]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. youtube.com [youtube.com]

- 10. 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 12. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. lobachemie.com [lobachemie.com]

A Comprehensive Technical Guide to Methyl 6-chloro-4-(trifluoromethyl)nicotinate

Introduction

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern synthetic chemistry. Its strategic importance is primarily recognized in the fields of drug discovery and agrochemical development. The molecule's structure incorporates a pyridine core, a synthetically labile chlorine atom, a metabolically robust trifluoromethyl (CF3) group, and a reactive methyl ester moiety.

The convergence of these functional groups imparts a unique combination of physicochemical properties. The trifluoromethyl group is a well-established bioisostere that can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule[1][2]. The chlorine atom not only influences the electronic properties of the pyridine ring but also serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic aromatic substitution reactions.[3][4]. This guide provides an in-depth analysis of the compound's properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Compound Identification and Nomenclature

The formal identification and nomenclature of this compound are critical for accurate documentation and research. While commonly referred to by its semi-systematic name, its canonical IUPAC name provides unambiguous structural information.

| Identifier | Value |

| Common Name | Methyl 6-chloro-4-(trifluoromethyl)nicotinate |

| IUPAC Name | Methyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |

| CAS Number | 261635-79-4[5] |

| Molecular Formula | C₈H₅ClF₃NO₂[5][6] |

| Molecular Weight | 239.58 g/mol [5][6] |

| Canonical SMILES | COC(=O)C1=C(C=NC(=C1)Cl)C(F)(F)F |

| InChI Key | CFJDLJIDLYBQQY-UHFFFAOYSA-N[5] |

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source |

| Physical State | Solid (predicted based on parent acid) | |

| Boiling Point | 259.7 ± 40.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 110.9 ± 27.3 °C | [5] |

| Refractive Index | 1.466 | [5] |

| LogP (predicted) | 2.69 | [5] |

Synthesis and Purification

The synthesis of Methyl 6-chloro-4-(trifluoromethyl)nicotinate is most logically achieved via the esterification of its corresponding carboxylic acid, 6-chloro-4-(trifluoromethyl)nicotinic acid. This precursor is a known chemical entity accessible through multi-step synthetic routes.[7][8].

Retrosynthetic Analysis & Proposed Pathway

A logical retrosynthetic approach disconnects the methyl ester to reveal the parent carboxylic acid. The synthesis of this acid often begins from simpler, commercially available fluorinated and heterocyclic precursors.[9][10]. The final esterification step is a standard, high-yielding transformation.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of the title compound from its carboxylic acid precursor. This method is chosen for its reliability, use of inexpensive reagents, and straightforward workup.

Materials:

-

6-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq)

-

Methanol (MeOH, anhydrous, ~20-40 mL per gram of acid)

-

Sulfuric acid (H₂SO₄, concentrated, catalytic amount, ~0.05 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-4-(trifluoromethyl)nicotinic acid and anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the solution.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Self-Validation: The absence of effervescence indicates that the acidic catalyst has been fully neutralized, preventing product degradation during workup.

-

-

Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Purity Confirmation: The purity of the final product must be confirmed.

-

NMR Spectroscopy (¹H and ¹⁹F): Provides definitive structural confirmation by showing the expected chemical shifts and coupling constants for the aromatic protons, the methyl ester protons, and the trifluoromethyl group.

-

Mass Spectrometry: Confirms the molecular weight of the compound.[11].

-

Chemical Reactivity and Derivatization

The synthetic utility of Methyl 6-chloro-4-(trifluoromethyl)nicotinate stems from its two primary reactive sites, which allow for controlled and selective derivatization.

Caption: Key reaction pathways for derivatization.

-

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position: The chlorine atom at the 6-position is highly activated towards displacement by nucleophiles. This activation is due to the electron-withdrawing effects of both the ring nitrogen and the powerful trifluoromethyl group at the 4-position. This makes it an excellent site for introducing amines, alcohols, and thiols, which is a cornerstone of library synthesis in drug discovery.

-

Reactions at the Ester Group: The methyl ester at the C3-position can be readily hydrolyzed under basic conditions to regenerate the carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse array of amides. This pathway is fundamental to the synthesis of many biologically active molecules, including the insecticide Flonicamid, which is derived from the parent 4-(trifluoromethyl)nicotinic acid structure.[9].

Applications in Research and Development

The trifluoromethyl- and chloro-substituted pyridine scaffold is a privileged structure in modern chemical research.

-

Medicinal Chemistry: Halogenated and trifluoromethylated heterocycles are integral to many pharmaceutical compounds.[1]. The title compound serves as an intermediate for novel anti-infective agents.[1]. The chlorine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance drug-target binding affinity.[4]. The CF₃ group improves metabolic stability and cell permeability by increasing lipophilicity.[1]. The combination of these features makes the molecule a high-value starting point for developing new therapeutic agents targeting a wide range of diseases.[12].

-

Agrochemicals: The 4-(trifluoromethyl)nicotinic acid scaffold is the core of the insecticide Flonicamid.[9]. This insecticide has a unique mechanism of action, disrupting the feeding behavior of sucking insects. The development of analogs and derivatives from intermediates like Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a key strategy for discovering new crop protection agents with improved efficacy and safety profiles.

Safety and Handling

Based on data for the parent carboxylic acid and related compounds, Methyl 6-chloro-4-(trifluoromethyl)nicotinate should be handled with care, assuming it possesses similar hazard properties.

| Hazard Category | GHS Classification (Inferred) | Precautionary Statements |

| Acute Toxicity | H301: Toxic if swallowed.[7][8] | P264, P301+P310: Wash hands thoroughly after handling. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8] |

| Skin Irritation | H315: Causes skin irritation.[13] | P280, P302+P352: Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation.[13] | P280, P305+P351+P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation.[13] | P261, P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[2][13].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][13].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a chemical intermediate of significant value. Its carefully orchestrated array of functional groups provides a platform for extensive synthetic exploration. The ability to perform selective modifications at both the chloro and ester positions allows for the rapid generation of diverse molecular architectures. For researchers in drug discovery and agrochemical science, this compound represents a powerful tool for developing next-generation agents with enhanced efficacy, optimized pharmacokinetic profiles, and novel modes of action.

References

- Preparation method of 4-trifluoromethyl nicotinic acid.

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]

-

6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2. PubChem. [Link]

-

6-Chloro-4-(trifluoromethyl)nicotinic acid (C007B-542224). Cenmed Enterprises. [Link]

-

6-Chloro-4-(trifluoromethyl)nicotinic acid. Oakwood Chemical. [Link]

-

6-chloro-4-(trifluoromethyl)nicotinic acid (C7H3ClF3NO2). PubChemLite. [Link]

-

Methyl 6-(trifluoromethyl)nicotinate - SAFETY DATA SHEET. Angene. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.no [fishersci.no]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | CAS: 261635-79-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. scbt.com [scbt.com]

- 7. 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Chloro-4-(trifluoromethyl)nicotinic acid [oakwoodchemical.com]

- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 11. PubChemLite - 6-chloro-4-(trifluoromethyl)nicotinic acid (C7H3ClF3NO2) [pubchemlite.lcsb.uni.lu]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 6-chloro-4-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a halogenated pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the pyridine ring, imparts distinct physicochemical properties that make it a valuable building block for the development of novel bioactive compounds. This guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of this versatile intermediate, with a focus on its role in the discovery of new therapeutic agents and crop protection solutions.

The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Similarly, the presence of a chlorine atom can influence the electronic properties and reactivity of the pyridine ring, offering a handle for further chemical modifications. The strategic placement of these substituents in Methyl 6-chloro-4-(trifluoromethyl)nicotinate creates a scaffold with significant potential for generating diverse chemical libraries for high-throughput screening and lead optimization.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its molecular structure and inherent properties.

Chemical Identity

-

IUPAC Name: methyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate[1]

-

Molecular Formula: C₈H₅ClF₃NO₂[2]

-

Molecular Weight: 239.58 g/mol [2]

Structural Diagram

Caption: 2D structure of Methyl 6-chloro-4-(trifluoromethyl)nicotinate.

Physicochemical Data

| Property | Value | Source |

| Appearance | Solid | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 259.7 ± 40.0 °C at 760 mmHg | [2] |

| Flash Point | 110.9 ± 27.3 °C | [2] |

| Refractive Index | 1.466 | [2] |

| LogP | 2.69 | [2] |

Synthesis and Characterization

The synthesis of Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a multi-step process that typically involves the construction of the trifluoromethyl-substituted pyridine ring followed by esterification.

Synthesis of the Precursor: 6-Chloro-4-(trifluoromethyl)nicotinic Acid

A common route to the carboxylic acid precursor involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide, followed by chlorination and subsequent hydrolysis and dehalogenation. A patented method outlines a feasible and safe preparation suitable for industrial production.[3] This process starts with the cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which is then chlorinated using phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.[3] Subsequent hydrolysis and catalytic hydrogenolysis (using Pd/C) leads to the desired 4-trifluoromethylnicotinic acid.[3]

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid via Hydrogenolysis and Hydrolysis [3]

-

Hydrogenolysis: In a suitable autoclave, combine 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, absolute ethanol, and triethylamine.

-

Add 5% Palladium on carbon (Pd/C) catalyst to the mixture.

-

Pressurize the autoclave with hydrogen gas (approx. 1.8 MPa) and heat to 80°C with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling and depressurizing, filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Hydrolysis: The crude product from the previous step is then subjected to hydrolysis, typically using a sodium hydroxide solution, followed by acidification with hydrochloric acid to precipitate the 4-trifluoromethylnicotinic acid.

Esterification to Methyl 6-chloro-4-(trifluoromethyl)nicotinate

The final step is the esterification of the carboxylic acid with methanol. Standard acid-catalyzed esterification methods are typically employed.

Experimental Protocol: Acid-Catalyzed Esterification

-

Suspend 6-chloro-4-(trifluoromethyl)nicotinic acid in methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: Two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the upfield region for the methyl ester protons.

-

¹³C NMR: Resonances for the trifluoromethyl carbon, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the pyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of the methoxy group, the entire ester group, and potentially the trifluoromethyl group.

Applications in Research and Development

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a key intermediate in the synthesis of a range of commercially important and investigational compounds.

Agrochemicals

This molecule is a crucial building block for the synthesis of the insecticide flonicamid . Flonicamid is a pyridine-based insecticide that acts as a selective feeding blocker in aphids and other sucking insects.

Drug Discovery

The trifluoromethylnicotinic acid scaffold is of significant interest in drug discovery, particularly for the development of novel anti-infective agents.

Antiviral Applications: Derivatives of trifluoromethylnicotinic acid have been investigated as potential antiviral agents. For example, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase.[4]

Antibacterial Applications: The unique electronic and steric properties of this scaffold make it an attractive starting point for the design of novel antibacterial agents. The development of new classes of antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria.

Experimental Workflow: Evaluation of Antibacterial Activity

To assess the potential of derivatives of Methyl 6-chloro-4-(trifluoromethyl)nicotinate as antibacterial agents, a standard in vitro growth inhibition assay can be employed. The following is a detailed protocol for a broth microdilution assay.

Objective

To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Materials

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Incubator

Experimental Protocol

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of sterile growth medium.

-

Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with fresh medium to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

-

Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate to obtain a range of concentrations.[5]

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.

-

Include a positive control (bacteria in medium without the test compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

-

Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

-

Data Analysis and Interpretation

The MIC value provides a quantitative measure of the potency of the test compound against the tested bacterial strain. A lower MIC value indicates higher antibacterial activity. This data is crucial for structure-activity relationship (SAR) studies, where the antibacterial activity of a series of related compounds is compared to identify the key structural features required for potency.

Caption: Workflow for the broth microdilution antibacterial assay.

Conclusion

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a synthetically valuable building block with significant potential in both the agrochemical and pharmaceutical industries. Its unique combination of a trifluoromethyl group and a chlorine atom on a pyridine scaffold provides a versatile platform for the design and synthesis of novel bioactive molecules. A thorough understanding of its molecular structure, physicochemical properties, and synthetic routes is essential for researchers aiming to leverage this compound in their discovery and development programs. The detailed experimental workflow for assessing antibacterial activity serves as a practical example of how derivatives of this molecule can be evaluated in a drug discovery setting, underscoring the importance of robust and reproducible biological assays in advancing new therapeutic candidates.

References

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google P

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. (URL: [Link])

-

6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382 - PubChem. (URL: [Link])

- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (URL: Not available)

-

2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - MDPI. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

The importance of trifluoromethyl pyridines in crop protection | Request PDF - ResearchGate. (URL: [Link])

-

Determination of the Antimicrobial Effects of Synbiotic Kefir Produced from Buffalo Milk Enriched with Galactooligosaccharides and Inulin | ACS Omega - ACS Publications. (URL: [Link])

-

SAR of α7 Nicotinic Receptor Agonists Derived From Tilorone - PubMed. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC - PubMed Central. (URL: [Link])

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (URL: [Link])

-

Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. | Request PDF - ResearchGate. (URL: [Link])

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

-

Design and Synthesis of Antimicrobial Compounds - MDPI. (URL: [Link])

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC - NIH. (URL: [Link])

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | CAS: 261635-79-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 6-chloro-4-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the anticipated spectroscopic characteristics of Methyl 6-chloro-4-(trifluoromethyl)nicotinate, a key heterocyclic building block in medicinal chemistry and drug discovery. Trifluoromethylated pyridine scaffolds are of significant interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1]

It is important to note that publicly available, peer-reviewed experimental spectroscopic data for this specific compound (CAS 261635-79-4) is limited. Therefore, this guide will leverage established principles of spectroscopic interpretation and draw upon data from structurally analogous compounds to present a robust, predictive analysis. This approach is designed to empower researchers in confirming the identity and purity of synthesized Methyl 6-chloro-4-(trifluoromethyl)nicotinate and in interpreting their own experimental data.

Molecular Structure and Key Features

Methyl 6-chloro-4-(trifluoromethyl)nicotinate possesses a pyridine ring substituted with a chloro group at the 6-position, a trifluoromethyl group at the 4-position, and a methyl ester at the 3-position. These substituents create a distinct electronic and steric environment that will be reflected in its spectroscopic signatures.

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons and one for the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | s | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen and deshielded by the electron-withdrawing ester group. |

| ~7.6 | s | 1H | H-5 | The proton at the 5-position is influenced by the adjacent chloro and trifluoromethyl groups. |

| ~4.0 | s | 3H | -OCH₃ | This is a typical chemical shift for methyl ester protons. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon skeleton. The trifluoromethyl group will cause the C-4 signal to appear as a quartet due to ¹³C-¹⁹F coupling.

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~164 | s | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~155 | s | C-6 | Carbon bearing the chlorine atom, deshielded. |

| ~152 | s | C-2 | Carbon adjacent to nitrogen, deshielded. |

| ~140 | q, ¹JCF ≈ 275 Hz | -CF₃ | The large one-bond coupling constant is characteristic of a trifluoromethyl group. |

| ~135 | q, ²JCF ≈ 35 Hz | C-4 | Carbon attached to the trifluoromethyl group, shows a quartet due to two-bond coupling. |

| ~125 | s | C-3 | Carbon bearing the ester group. |

| ~120 | s | C-5 | Aromatic carbon. |

| ~53 | s | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded as percent transmittance versus wavenumber (cm⁻¹).

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring. |

| ~1730 | Strong | C=O stretch (ester) | A strong, sharp absorption is expected for the ester carbonyl group. [2][3][4] |

| ~1600-1450 | Medium | C=C and C=N ring stretching | Typical for aromatic and heteroaromatic rings. |

| ~1300-1100 | Strong | C-F stretching | The trifluoromethyl group will give rise to very strong absorption bands in this region. |

| ~1250-1000 | Strong | C-O stretch (ester) | Asymmetric and symmetric stretching of the ester C-O bonds. [2][3][4] |

| ~800-700 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond stretch is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that causes fragmentation, providing a characteristic fingerprint for a molecule.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation

The molecular formula of Methyl 6-chloro-4-(trifluoromethyl)nicotinate is C₈H₅ClF₃NO₂. The calculated molecular weight is approximately 239.58 g/mol .

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 239 and 241 with an approximate 3:1 intensity ratio, which is characteristic of the presence of one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation Pathways:

-

Loss of -OCH₃: A fragment ion at m/z ≈ 208/210 would correspond to the loss of the methoxy radical from the ester group.

-

Loss of -COOCH₃: A fragment at m/z ≈ 180/182 would result from the loss of the entire carbomethoxy group.

-

Loss of Cl: A fragment at m/z ≈ 204 could be observed due to the loss of a chlorine radical.

-

Loss of CF₃: A fragment at m/z ≈ 170/172 would indicate the loss of the trifluoromethyl radical.

-

Conclusion

The spectroscopic data presented in this guide, while predictive, is grounded in the fundamental principles of NMR, IR, and mass spectrometry, and is supported by data from closely related chemical structures. This in-depth analysis provides a strong foundation for researchers and drug development professionals working with Methyl 6-chloro-4-(trifluoromethyl)nicotinate to confirm its identity, assess its purity, and understand its chemical properties. When experimental data is acquired, it should be compared against these predictions to achieve a comprehensive and confident structural elucidation.

References

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

6-Chloro-4-(trifluoromethyl)nicotinic acid. PubChem. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups. Organic Chemistry | OpenStax. [Link]

-

Analysis of protein chlorination by mass spectrometry. PMC. [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of Methyl 6-chloro-4-(trifluoromethyl)nicotinate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is a favored substituent due to its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved biological activity and bioavailability.[1] Within this context, trifluoromethylated heterocyclic building blocks, such as those derived from pyridine, have emerged as critical intermediates in the synthesis of novel therapeutic agents.[1]

This technical guide provides an in-depth exploration of Methyl 6-chloro-4-(trifluoromethyl)nicotinate, a key trifluoromethylated pyridine derivative. We will delve into its commercial availability, providing a comparative analysis of suppliers, and present a detailed, field-proven synthetic protocol. Furthermore, we will illuminate its application as a pivotal building block in the synthesis of complex, biologically active molecules, with a particular focus on its role in the development of innovative cancer therapeutics. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.

Chemical Properties and Commercial Availability

Methyl 6-chloro-4-(trifluoromethyl)nicotinate (CAS Number: 261635-79-4) is a trifluoromethylated pyridine derivative with the molecular formula C₈H₅ClF₃NO₂ and a molecular weight of 239.58 g/mol .[2] Its structure features a pyridine ring substituted with a chloro group at the 6-position, a trifluoromethyl group at the 4-position, and a methyl ester at the 3-position. This unique combination of functional groups makes it a highly versatile intermediate for a range of chemical transformations.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃NO₂ | Finetech Industry Limited[2] |

| Molecular Weight | 239.58 g/mol | Finetech Industry Limited[2] |

| CAS Number | 261635-79-4 | Finetech Industry Limited[2] |

| Density | 1.4 ± 0.1 g/cm³ | Finetech Industry Limited[2] |

| Boiling Point | 259.7 ± 40.0 °C at 760 mmHg | Finetech Industry Limited[2] |

| Flash Point | 110.9 ± 27.3 °C | Finetech Industry Limited[2] |

Commercial Suppliers

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is commercially available from a variety of suppliers, catering to both research and bulk-scale needs. The table below provides a summary of some key suppliers, though availability and purity should always be confirmed directly with the vendor.

| Supplier | Product Number | Purity | Pack Sizes |

| Finetech Industry Limited | Varies | ≥98% | 1g, 5g, Bulk |

| J&K Scientific | CS-0046073 | Not specified | 1g (backorder) |

| Cenmed Enterprises | C192388-1g (for the acid) | 98% | 1g |

| Oakwood Chemical | 016055 (for the acid) | 95% | Not specified |

| BLDpharm | 13600-48-1 (related nitrile) | Not specified | Not specified |

It is important to note that the corresponding carboxylic acid, 6-Chloro-4-(trifluoromethyl)nicotinic acid (CAS: 261635-77-2), is also readily available from suppliers like Cenmed Enterprises and Oakwood Chemical and can serve as a direct precursor to the methyl ester.[3][4][5]

Synthesis of Methyl 6-chloro-4-(trifluoromethyl)nicotinate

The synthesis of Methyl 6-chloro-4-(trifluoromethyl)nicotinate can be efficiently achieved through a two-step process starting from commercially available precursors. The first step involves the synthesis of the key intermediate, 6-chloro-4-(trifluoromethyl)nicotinic acid, followed by its esterification.

Step 1: Synthesis of 6-chloro-4-(trifluoromethyl)nicotinic acid

A robust and scalable synthesis of 4-trifluoromethyl nicotinic acid has been reported, which can be adapted for the synthesis of the 6-chloro derivative.[6] The process involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile, followed by hydrolysis. A subsequent chlorination step would yield the desired 6-chloro-4-(trifluoromethyl)nicotinic acid.

Experimental Protocol: Synthesis of 4-trifluoromethyl nicotinic acid (as a precursor model) [6]

-

Step 1a: Preparation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one: In a suitable reaction vessel, vinyl ethyl ether and pyridine are dissolved in toluene. The solution is cooled to 0-5 °C, and trifluoroacetyl chloride is added dropwise while maintaining the temperature. The reaction is stirred for several hours, followed by quenching with ice water. The organic layer is separated, washed, and concentrated under reduced pressure to yield the product.

-

Step 1b: Cyclization to 4-trifluoromethyl nicotinonitrile: The 4-ethoxy-1,1,1-trifluoro-3-en-2-one is reacted with 3-aminoacrylonitrile in a suitable solvent such as ethanol. A base, for instance, sodium ethoxide in ethanol, is then added dropwise, and the mixture is refluxed for several hours. After cooling, the product is isolated by filtration.

-

Step 1c: Hydrolysis to 4-trifluoromethyl nicotinic acid: The 4-trifluoromethyl nicotinonitrile is hydrolyzed using a strong base like sodium hydroxide in water at an elevated temperature (e.g., 80-100 °C). After the reaction is complete, the solution is cooled and acidified with an acid like hydrochloric acid to precipitate the product, which is then collected by filtration.

A subsequent chlorination of the 4-trifluoromethyl nicotinic acid would be required to introduce the chloro group at the 6-position. This can typically be achieved using standard chlorinating agents.

Step 2: Esterification of 6-chloro-4-(trifluoromethyl)nicotinic acid

The final step is the esterification of 6-chloro-4-(trifluoromethyl)nicotinic acid to its methyl ester. This is a standard chemical transformation that can be accomplished using several methods. A common and effective method is Fischer-Speier esterification.

Experimental Protocol: Methyl Esterification of 6-chloro-4-(trifluoromethyl)nicotinic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude Methyl 6-chloro-4-(trifluoromethyl)nicotinate can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Causality Behind Experimental Choices: The use of an excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The work-up procedure is designed to remove the acid catalyst and any unreacted starting material, while the extraction and purification steps ensure the isolation of a high-purity product.

Application in Drug Discovery: A Key Building Block for HSP90 Inhibitors

The trifluoromethyl-substituted pyridine scaffold is a privileged motif in medicinal chemistry, and Methyl 6-chloro-4-(trifluoromethyl)nicotinate serves as a valuable building block for the synthesis of complex pharmaceutical agents.[1] A notable example of its application is in the synthesis of Heat Shock Protein 90 (HSP90) inhibitors. HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy.[7]

One such HSP90 inhibitor is TAS-116 (pimitespib) , an orally available, highly selective inhibitor of HSP90α/β.[8] The synthesis of TAS-116 and its analogues involves the coupling of a substituted pyrazolopyridine core with a benzonitrile moiety.[8] Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a key precursor for the synthesis of the requisite 4-substituted-pyrazolopyridine intermediate.

Synthetic Workflow for the Application of Methyl 6-chloro-4-(trifluoromethyl)nicotinate

The following diagram illustrates a conceptual workflow for the utilization of Methyl 6-chloro-4-(trifluoromethyl)nicotinate in the synthesis of a hypothetical drug candidate with a pyrazolopyridine core, similar to the approach for TAS-116.

Caption: Conceptual workflow for drug candidate synthesis.

Characterization and Spectroscopic Data

While a comprehensive, publicly available experimental dataset for Methyl 6-chloro-4-(trifluoromethyl)nicotinate is limited, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9-4.1 ppm) and two singlets or doublets in the aromatic region for the two pyridine protons.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the methyl ester carbon (around 53 ppm), the carbonyl carbon (around 164 ppm), and the aromatic carbons, including the carbon of the trifluoromethyl group which would appear as a quartet due to C-F coupling.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 239, along with characteristic isotopic peaks for the chlorine atom (M+2). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.